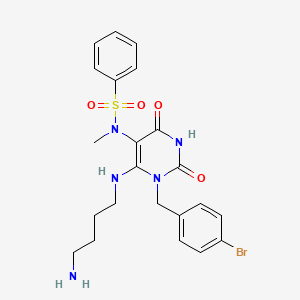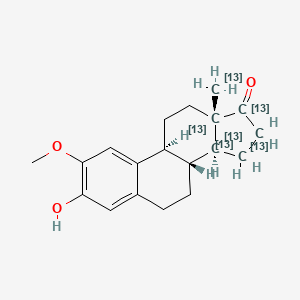
2-Methoxyestrone-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyestrone-13C6 is a stable isotope-labeled compound, specifically a methoxylated catechol estrogen and a metabolite of estrone. It is labeled with carbon-13, a non-radioactive isotope of carbon, which makes it useful in various scientific research applications. The compound has a pKa value of 10.81 and is known for its low affinity for estrogen receptors, lacking significant estrogenic activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyestrone-13C6 is synthesized through the methylation of 2-hydroxyestrone using catechol O-methyltransferase. The reaction involves the transfer of a methyl group from S-adenosylmethionine to the hydroxyl group at the 2-position of 2-hydroxyestrone .
Industrial Production Methods
Industrial production of this compound involves the incorporation of stable heavy isotopes, such as carbon-13, into the molecular structure. This is typically achieved through isotope labeling techniques during the synthesis process. The compound is then purified and characterized to ensure its isotopic purity and chemical integrity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyestrone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyestrone and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyestrone-13C6 is widely used in scientific research, including:
Chemistry: As a tracer in isotope labeling studies to track metabolic pathways and reaction mechanisms.
Biology: To study estrogen metabolism and its effects on biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of estrogenic compounds.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
2-Methoxyestrone-13C6 exerts its effects primarily through its role as a metabolite of estrone. It is formed by the methylation of 2-hydroxyestrone via catechol O-methyltransferase. The compound has very low affinity for estrogen receptors and lacks significant estrogenic activity. Its primary action involves the modulation of estrogen metabolism and the potential generation of reactive intermediates that can affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyestradiol: Another methoxylated catechol estrogen with similar metabolic pathways but different biological activities.
4-Methoxyestrone: A positional isomer with different chemical and biological properties.
2-Hydroxyestrone: The precursor to 2-Methoxyestrone-13C6, involved in similar metabolic pathways
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of metabolic processes. Its low estrogenic activity also distinguishes it from other estrogen metabolites, making it a useful tool in studies focused on non-estrogenic pathways .
Eigenschaften
Molekularformel |
C19H24O3 |
|---|---|
Molekulargewicht |
306.35 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i1+1,5+1,6+1,15+1,18+1,19+1 |
InChI-Schlüssel |
WHEUWNKSCXYKBU-LNBSBECGSA-N |
Isomerische SMILES |
COC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[13C@]4([13C@H]3[13CH2][13CH2][13C]4=O)[13CH3])O |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


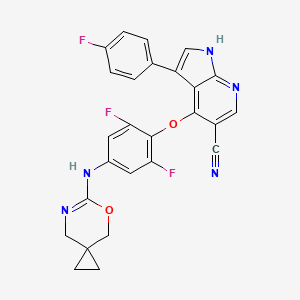
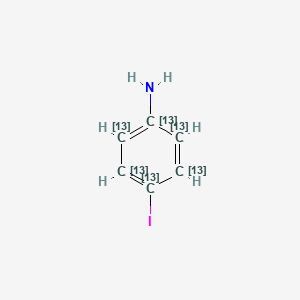
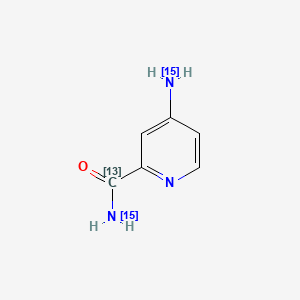
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
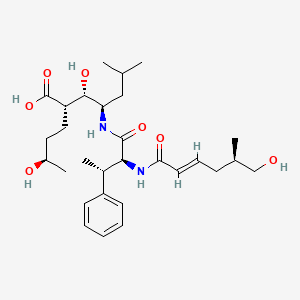
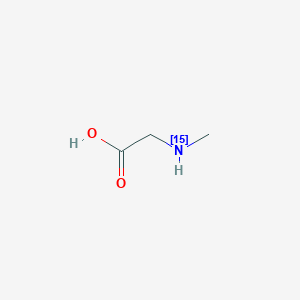

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
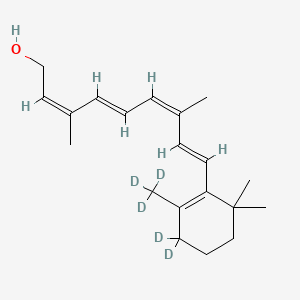
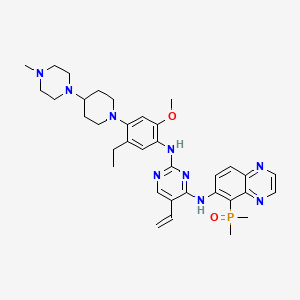


![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
